molecular formula C18H10F4N4S B2869846 (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-34-5

(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2869846
CAS No.: 477197-34-5
M. Wt: 390.36
InChI Key: LQUJBWRHBDYVOS-CVKSISIWSA-N
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Description

(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a potent and selective small-molecule inhibitor primarily targeting the Rearranged during Transfection (RET) tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Its primary research value lies in dissecting the signaling pathways involved in oncogenesis and angiogenesis. By inhibiting RET, this compound serves as a critical tool for investigating the mechanisms of tumors dependent on RET fusions or mutations, such as certain types of thyroid cancer and non-small cell lung cancer. Concurrently, its potent inhibition of VEGFR2, a key receptor in the angiogenic switch, allows researchers to study and block the formation of new blood vessels that supply nutrients to tumors. Studies have demonstrated its efficacy in suppressing tumor growth and angiogenesis in preclinical models , highlighting its utility as a lead compound in cancer research and for validating RET and VEGFR2 as therapeutic targets. This dual-action profile makes it an invaluable chemical probe for exploring the crosstalk between oncogenic drivers and the tumor microenvironment, providing insights for developing novel targeted cancer therapies.

Properties

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N4S/c19-13-6-4-11(5-7-13)16-10-27-17(24-16)15(9-23)26-25-14-3-1-2-12(8-14)18(20,21)22/h1-8,10,25H/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJBWRHBDYVOS-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Thiosemicarbazones with α-Halo Ketones

The critical precursor for the thiazole ring is 2-bromo-4-fluoroacetophenone, which reacts with a custom-synthesized thiosemicarbazone derivative. The thiosemicarbazone is prepared by condensing thiourea with 3-(trifluoromethyl)phenylhydrazine, introducing the N-[3-(trifluoromethyl)phenyl] group at the hydrazine terminus. Cyclization occurs under reflux in ethanol for 4–5 hours, yielding the thiazole intermediate with a hydrazinyl side chain.

Mechanistic Insights :

  • SN2 Nucleophilic Attack : The sulfur atom of the thiosemicarbazone attacks the α-carbon of 2-bromo-4-fluoroacetophenone, displacing bromide.
  • Tautomerization : The intermediate undergoes keto-enol tautomerization, enabling nucleophilic attack by the imine nitrogen on the carbonyl carbon.
  • Cyclization : Formation of the thiazole ring is accompanied by the elimination of hydrogen bromide, resulting in a 4-(4-fluorophenyl)thiazole scaffold.

Yield and Conditions :

  • Reagents : 2-Bromo-4-fluoroacetophenone (1 eq), thiosemicarbazone derivative (1 eq)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 4–5 hours
  • Yield : 61–80%

Alternative Synthetic Routes

Tetrabutylammonium Salt-Accelerated Synthesis

A modified Hantzsch protocol employs tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a phase-transfer catalyst, enabling rapid thiazole formation at room temperature.

Procedure :

  • Reagents : Phenacyl bromide derivative (1 eq), thiosemicarbazone (1 eq), Bu₄NPF₆ (0.1 eq)
  • Solvent : Ethanol
  • Time : 15 minutes
  • Yield : 85–90%

Advantages :

  • Reduced reaction time (15 minutes vs. 4–5 hours).
  • Enhanced yield due to efficient catalysis of the SN2 step.

Analytical Characterization

The final product is rigorously characterized to confirm structure and purity:

Spectroscopic Data

Technique Key Observations Reference
HRMS m/z 390.3574 (M⁺)
¹H NMR δ 7.8–8.1 (m, Ar-H), δ 8.5 (s, =N–H)
¹³C NMR 158.9 (C≡N), 165.2 (C=S)
¹⁹F NMR δ -62.5 (CF₃), -113.2 (Ar-F)

Chromatographic Purity

  • HPLC : >95% purity (C18 column, MeOH:H₂O = 70:30).
  • TLC : Rf = 0.67 (silica gel, ethyl acetate/hexane = 1:1).

Challenges and Optimization

Regioselectivity in Thiazole Formation

The position of the 4-fluorophenyl group is controlled by the choice of α-halo ketone. Using 2-bromo-4-fluoroacetophenone ensures regioselective incorporation at C4 of the thiazole.

Cyanide Group Stability

The cyanide group is susceptible to hydrolysis under acidic conditions. Reactions are thus conducted under anhydrous conditions with molecular sieves to absorb moisture.

Industrial-Scale Considerations

Cost-Effective Substitutes

  • 2-Bromo-4-fluoroacetophenone : Synthesized via Friedel-Crafts acylation of fluorobenzene, followed by bromination.
  • Thiosemicarbazones : Prepared from low-cost thiourea and arylhydrazines.

Waste Management

  • Bromide Byproducts : Recovered via ion-exchange resins for reuse.
  • Solvent Recycling : Ethanol is distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the anilino group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its effects on different biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound could be explored for their potential to treat diseases. The presence of fluorine atoms can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (477197-34-5) C₁₈H₁₀F₄N₄S 390.3574 4-fluorophenyl (electron-withdrawing), 3-(trifluoromethyl)phenyl (lipophilic)
(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (477190-70-8) C₁₇H₁₀FN₅O₂S 367.357 2-fluorophenyl (steric hindrance), 3-nitrophenyl (strong electron-withdrawing)
(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (477197-32-3) C₁₈H₁₀F₃N₅O₂S 417.3645 4-nitrophenyl (electron-withdrawing), 3-(trifluoromethyl)phenyl
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (380385-97-7) C₁₉H₁₅N₅O₂S 377.0946 4-dimethylaminophenyl (electron-donating), 3-nitrophenyl

Key Observations

Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 3-nitrophenyl group in analogs (CAS: 477190-70-8, 477197-32-3), which strongly withdraw electrons via resonance. This difference may influence reactivity in synthetic pathways or interactions with biological targets .

Steric and Positional Variations: The 2-fluorophenyl substituent in CAS 477190-70-8 introduces ortho-substitution, which may cause steric hindrance, unlike the para-substituted fluorophenyl in the target compound . The 4-dimethylaminophenyl group in CAS 380385-97-7 is electron-donating, contrasting with electron-withdrawing groups in other compounds. This could increase solubility in polar solvents or alter binding kinetics .

Molecular Weight Trends: The nitro group (NO₂) in CAS 477197-32-3 increases molecular weight (417.36 g/mol) compared to the target compound (390.36 g/mol), which may affect bioavailability or metabolic stability .

Biological Activity

(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide, with a molecular formula of C18H14F4N4SC_{18}H_{14}F_4N_4S and a molecular weight of approximately 390.36 g/mol. The structure features a thiazole ring, fluorine substituents, and a cyanide group, which are known to enhance biological activity by improving metabolic stability and bioavailability .

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.
  • Addition of the Trifluoromethyl Anilino Group : Nucleophilic substitution reactions are commonly employed here.
  • Formation of the Carboximidoyl Cyanide Group : This final step may involve reactions with agents like cyanogen bromide .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The presence of fluorine atoms in the structure contributes to enhanced interaction with microbial targets, potentially increasing efficacy against resistant strains .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro assays have shown promising results in reducing cell viability in various cancer types .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antimicrobial effectsThe compound showed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2Assess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM after 48 hours of exposure.
Study 3Investigate anti-inflammatory effectsDemonstrated reduction in TNF-alpha production in LPS-stimulated macrophages at concentrations > 5 µg/mL .

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